molecular formula C19H22N2O3S B6573431 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide CAS No. 946352-19-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide

Cat. No.: B6573431
CAS No.: 946352-19-8
M. Wt: 358.5 g/mol
InChI Key: CSITYZRNXVQBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide (CAS 946352-19-8) is a synthetic organic compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46 g/mol . This benzamide derivative is built around a 1,2,3,4-tetrahydroquinoline scaffold, a privileged nitrogen-containing heterocycle widely recognized for its prevalence in pharmacologically active compounds . The structure is characterized by an ethanesulfonyl group at the N-1 position of the tetrahydroquinoline ring and a 4-methylbenzamide moiety at the C-7 position . Tetrahydroquinoline derivatives are a significant class of compounds in medicinal chemistry and drug discovery research due to their diverse biological activities . While the specific biological profile and mechanism of action for this exact compound are areas of active investigation, related sulfonamide and benzamide compounds are frequently explored for their potential to interact with various enzymatic targets. Researchers may find this chemical entity valuable as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. Available with a stated purity of 95% or higher, this compound is supplied for laboratory research applications . It is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-4-5-15-10-11-17(13-18(15)21)20-19(22)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSITYZRNXVQBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrahydroquinoline core with an ethanesulfonyl group and a 4-methylbenzamide moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of 374.46 g/mol. The compound exhibits several key physical properties:

PropertyValue
Molecular Weight374.46 g/mol
LogP2.7688
Polar Surface Area62.192 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a favorable balance of lipophilicity and hydrophilicity, which may enhance the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is hypothesized to involve modulation of specific enzyme activities and receptor functions. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial synthesis pathways, potentially leading to antimicrobial effects. Additionally, the tetrahydroquinoline structure has been associated with various pharmacological activities, including anticancer and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit antimicrobial properties. The incorporation of the ethanesulfonyl group may enhance solubility and reactivity, contributing to improved efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The potential anticancer effects of this compound are linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural modifications provided by the ethanesulfonyl and benzamide groups are believed to enhance its interaction with molecular targets involved in cancer progression.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the tetrahydroquinoline class:

  • Antimicrobial Study : A study demonstrated that tetrahydroquinoline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of sulfonamide groups was crucial for enhancing this activity .
  • Anticancer Research : In vitro studies indicated that tetrahydroquinoline compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis .
  • Inflammation Model : Research involving animal models of inflammation showed that similar compounds reduced edema and inflammatory markers significantly compared to control groups .

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide is being investigated for its potential therapeutic effects in various diseases due to its unique structural features:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antimicrobial Properties : As a sulfonamide derivative, it may possess antibacterial and antifungal activities by interfering with folate synthesis pathways in microorganisms.
  • Neurological Applications : The tetrahydroquinoline moiety is associated with neuroprotective effects and potential applications in treating neurodegenerative disorders .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.
  • Antimicrobial Testing : Research showed that sulfonamide derivatives displayed effective inhibition against Gram-positive bacteria, suggesting potential use as antibiotics.
  • Neuroprotective Effects : In vivo studies indicated that compounds similar to this one could reduce oxidative stress markers in models of neurodegeneration, supporting their application in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Core Structural Variations

The tetrahydroquinoline scaffold is a common feature among analogs, but substituents at the 1- and 7-positions critically modulate properties. Key comparisons include:

Compound Name (Position 1 Substituent / Position 7 Substituent) Molecular Weight (g/mol) Key Functional Groups Inferred Properties
N-[1-(Ethanesulfonyl)-...]-4-methylbenzamide (Target) 358.45 Ethanesulfonyl (-SO₂C₂H₅), 4-methylbenzamide Moderate polarity, enhanced hydrogen-bonding capacity
N-(1-(Morpholine-4-carbonyl)-...)-3,5-bis(trifluoromethyl)benzamide (10e) ~520 (estimated) Morpholine-carbonyl, 3,5-bis(trifluoromethyl)benzamide High hydrophobicity, strong electron-withdrawing effects
4-(tert-Butyl)-N-(1-isobutyryl-...)benzamide 378.51 Isobutyryl (-CO-iBu), tert-butylbenzamide High steric bulk, reduced solubility
4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-...)benzamide 442.60 Thiophene-sulfonyl, 4-ethoxybenzamide Enhanced π-π interactions (thiophene), electron-donating ethoxy group

Key Observations:

  • However, it is less polar than sulfonamide analogs with aromatic substituents (e.g., thiophene-sulfonyl in ).
  • Electronic Effects: The 4-methylbenzamide group in the target compound is less electron-withdrawing than trifluoromethyl or trifluoromethoxy substituents (e.g., 10a, 10e ), which may reduce its affinity for hydrophobic binding pockets but enhance metabolic stability.

Preparation Methods

Friedländer Annulation for Tetrahydroquinoline Formation

The Friedländer annulation remains the most reliable method for constructing the tetrahydroquinoline framework. Reacting 2-aminobenzaldehyde derivatives with cyclohexenone in the presence of acidic catalysts (e.g., HCl or p-TsOH) yields 1,2,3,4-tetrahydroquinoline. For example, condensation of 2-amino-4-nitrobenzaldehyde with cyclohexenone at 80°C in ethanol produces 7-nitro-1,2,3,4-tetrahydroquinoline, which is subsequently reduced to the corresponding amine.

Skraup Cyclization as an Alternative Route

Skraup cyclization, employing glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene), offers an alternative pathway. However, this method is less favored due to harsh reaction conditions and lower regioselectivity compared to Friedländer annulation.

Sulfonylation of the Tetrahydroquinoline Amine

Ethanesulfonyl Chloride as the Sulfonating Agent

The introduction of the ethanesulfonyl group is achieved through reaction of the tetrahydroquinoline amine with ethanesulfonyl chloride (EtSO₂Cl). Experimental data from analogous systems demonstrate that sulfonylation proceeds efficiently in dichloromethane or pyridine at 0–25°C, with triethylamine or pyridine as the base.

Table 1: Sulfonylation Conditions and Yields

BaseSolventTemperatureTimeYieldSource
PyridinePyridine0°C1 h79%
TriethylamineCH₂Cl₂0°C15 min100%
TriethylamineTHF20°C4 h81%

Critical parameters include stoichiometric control of EtSO₂Cl (1.2–2.0 equivalents) and rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride. Post-reaction workup typically involves extraction with ethyl acetate, washing with dilute HCl, and purification via column chromatography (hexane/ethyl acetate).

Installation of the 4-Methylbenzamide Moiety

Amidation via Carbodiimide Coupling

The final step involves coupling the sulfonylated tetrahydroquinoline amine with 4-methylbenzoic acid using carbodiimide reagents. A representative procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or THF, yielding the target benzamide.

Table 2: Amidation Reaction Parameters

CarbodiimideSolventTemperatureTimeYield
EDC/HOBtCH₂Cl₂25°C12 h65%
DCC/DMAPTHF0°C → 25°C24 h58%

Alternative Acylation Methods

Direct acylation with 4-methylbenzoyl chloride in the presence of triethylamine provides a simpler route but suffers from lower yields (45–50%) due to competing side reactions.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Sulfonylation yields are maximized at 0°C in pyridine or dichloromethane, as higher temperatures promote decomposition of ethanesulfonyl chloride. Polar aprotic solvents (e.g., THF) are preferred for amidation to enhance reagent solubility.

Purification Strategies

Crude products are purified via silica gel chromatography using gradients of hexane/ethyl acetate (3:1 → 1:1). Trituration with hexane or ethyl acetate/hexane mixtures removes unreacted starting materials.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 6.4 Hz, 1H, Ar–H), 4.46 (m, 3H, NH and CH₂), 2.97 (q, J = 5.9 Hz, 2H, SO₂CH₂CH₃), 1.30 (t, J = 5.9 Hz, 3H, SO₂CH₂CH₃).

  • ¹³C NMR : δ 169.8 (C=O), 138.2 (Ar–C), 44.1 (SO₂CH₂), 14.3 (SO₂CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₂N₂O₃S : 370.1354 ([M+H]⁺).

  • Observed : 370.1356 ([M+H]⁺).

Q & A

Basic: What are the optimized synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide?

Methodological Answer:
Synthesis involves multi-step pathways:

Sulfonation: Introduce the ethanesulfonyl group to the tetrahydroquinoline core using ethanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

Benzamide Coupling: React the sulfonated intermediate with 4-methylbenzoyl chloride via nucleophilic acyl substitution, using a base like pyridine or DMAP to activate the amine .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .
Key challenges include controlling regioselectivity during sulfonation and minimizing racemization.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl group at δ 2.35 ppm in 1^1H NMR) and sulfonamide connectivity .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding binding interactions .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated: 398.4 g/mol; observed: 398.3 g/mol) .

Advanced: How do substituent variations (e.g., methyl vs. fluorine) impact structure-activity relationships (SAR)?

Methodological Answer:

  • Methyl Group (Target Compound): Enhances lipophilicity (LogP ~3.2) and membrane permeability compared to fluoro-substituted analogs (LogP ~2.8) .
  • Fluoro Substitution (): Increases electronegativity, improving target selectivity but reducing metabolic stability in vitro .
  • Key SAR Insight: Methyl substitution balances bioavailability and target affinity, as shown in comparative docking studies against COX-2 .

Advanced: What strategies are used to identify biological targets for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Screens binding affinity to enzymes like carbonic anhydrase (KD = 12 nM) .
  • Molecular Docking: Predicts interactions with COX-2 (binding energy: −9.2 kcal/mol) using AutoDock Vina .
  • CRISPR-Cas9 Knockout: Validates target relevance by observing reduced efficacy in CA IX-deficient cell lines .

Advanced: How to resolve contradictions in reported bioactivity data across analogs?

Methodological Answer:

  • Contextual Analysis: Compare assay conditions (e.g., fluorobenzamide analogs in show IC50 = 1.2 μM against CA II vs. methylbenzamide’s IC50 = 0.8 μM in identical assays) .
  • Meta-Analysis: Adjust for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1% recommended) .
  • Validation: Replicate conflicting studies using standardized protocols (e.g., NIH/3T3 cytotoxicity assays) .

Advanced: What pharmacokinetic properties must be optimized for in vivo studies?

Methodological Answer:

  • Solubility: Improve aqueous solubility (<10 μg/mL) via co-solvents (e.g., PEG-400) or prodrug strategies .
  • Metabolic Stability: Address rapid CYP3A4-mediated oxidation by introducing electron-withdrawing groups (e.g., trifluoromethyl in ) .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (target: >5%) .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Monitoring: Use TLC (silica gel, UV detection) after each step to identify side products .
  • Optimize Coupling: Replace traditional bases with DIPEA to reduce racemization during benzamide formation .
  • Scale-Up Adjustments: Maintain stoichiometric ratios (1:1.05 for sulfonation) and inert atmosphere to prevent oxidation .

Advanced: What enzyme inhibition mechanisms are proposed for this compound?

Methodological Answer:

  • Competitive Inhibition (COX-2): Confirmed via Lineweaver-Burk plots showing increased Km with constant Vmax .
  • Allosteric Modulation (CA IX): SPR data reveal non-overlapping binding sites with acetazolamide .
  • Irreversible Binding: Mass spectrometry detects covalent adducts with CA II active-site cysteine residues .

Basic: How to ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions: −20°C in amber vials under argon to prevent photodegradation and hydrolysis .
  • Stability Testing: Monitor purity monthly via HPLC; discard if degradation exceeds 5% .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft Models: Use HT-29 (colon cancer) or MDA-MB-231 (breast cancer) tumors in nude mice, dosing at 10 mg/kg/day .
  • Pharmacodynamic Markers: Measure tumor CA IX expression via immunohistochemistry post-treatment .
  • Toxicity Screening: Conduct acute toxicity studies in BALB/c mice (MTD = 50 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.